Benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester
Overview
Description
Benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a cinnolinyl group through an acetylamino bridge, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester typically involves multiple steps:
Formation of the Cinnolinyl Intermediate: The initial step involves the synthesis of the cinnolinyl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The cinnolinyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated cinnolinyl compound is reacted with 4-aminobenzoic acid to form the desired amide linkage.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenases, leading to the inhibition of inflammatory mediators.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Benzoic acid, 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester can be compared with similar compounds such as:
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups and biological activities.
Cinnolinyl compounds: These compounds contain the cinnolinyl ring system and exhibit diverse pharmacological properties.
Similar Compounds
Biological Activity
Benzoic acid, specifically the compound 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]-, ethyl ester , is a derivative of benzoic acid that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C23H27N2O3
- Molecular Weight : 393.48 g/mol
- CAS Number : 131331-96-9
The presence of the ethyl ester and the cinnoline moiety suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Research indicates that derivatives of benzoic acid can exhibit significant antitumor properties. For instance, studies have demonstrated that compounds similar to the one discussed can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Efficacy
A study published in the Tropical Journal of Natural Product Research evaluated the antitumor effects of benzoic acid derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating effective potency against specific cancer types .
Anti-inflammatory Properties
Benzoic acid derivatives are also known for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 has been documented.
The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation and immune responses. This inhibition leads to reduced expression of inflammatory mediators.
Antioxidant Activity
The antioxidant properties of benzoic acid derivatives contribute to their biological activity by scavenging free radicals and reducing oxidative stress. This is particularly relevant in preventing cellular damage associated with chronic diseases.
Data Table: Biological Activities of Benzoic Acid Derivatives
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)13-7-9-15(10-8-13)20-17(23)12-22-18(24)11-14-5-3-4-6-16(14)21-22/h7-11H,2-6,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDUGKQCBVTXLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101142292 | |
Record name | Ethyl 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931966-98-2 | |
Record name | Ethyl 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931966-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[[2-(5,6,7,8-tetrahydro-3-oxo-2(3H)-cinnolinyl)acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101142292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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